

Application Notes and Protocols: Preparation of Tetrahydropyran from 5-Chloro-1-pentanol

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Compound of Interest

Compound Name: 5-Chloro-1-pentanol

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Abstract

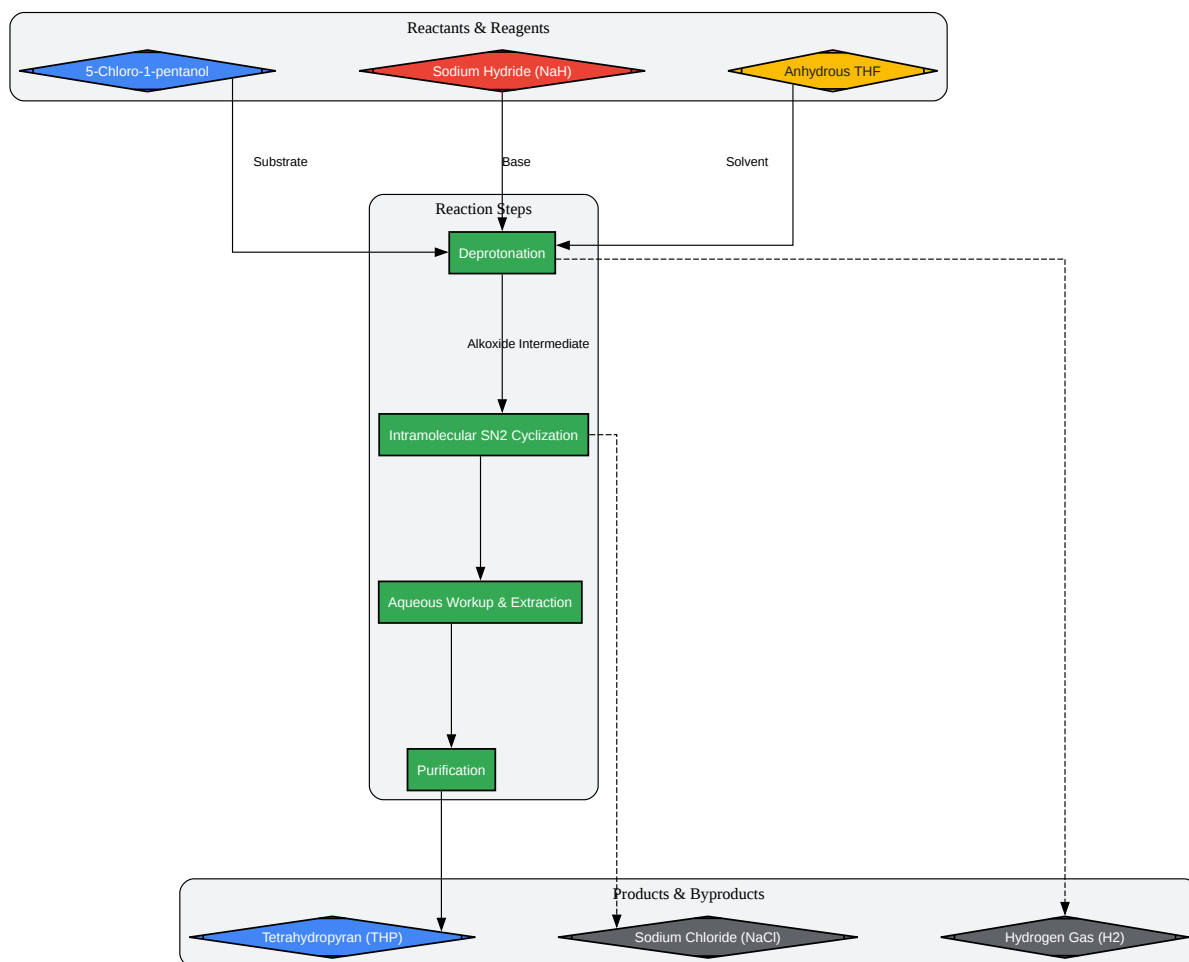
This document provides a detailed protocol for the synthesis of tetrahydropyran (THP) via the intramolecular cyclization of **5-chloro-1-pentanol**. This reaction is a classic example of the Williamson ether synthesis, a robust and high-yielding method for the formation of ethers. Herein, we describe the reaction mechanism, a step-by-step experimental procedure, and the expected quantitative outcomes. This methodology is particularly relevant for the synthesis of the tetrahydropyran moiety, a common scaffold in numerous natural products and pharmacologically active compounds.

Introduction

Tetrahydropyran and its derivatives are prevalent structural motifs in a vast array of bioactive molecules and are key intermediates in organic synthesis. A straightforward and efficient method for the construction of the THP ring is through the intramolecular Williamson ether synthesis. This reaction involves the deprotonation of a haloalcohol to generate an alkoxide, which subsequently undergoes an intramolecular nucleophilic substitution (SN2) to displace the halide, resulting in the formation of the cyclic ether. This application note details the base-mediated cyclization of **5-chloro-1-pentanol** to yield tetrahydropyran, providing a reliable and scalable procedure for laboratory and potential pilot-plant applications.

Reaction Mechanism and Workflow

The intramolecular cyclization of **5-chloro-1-pentanol** is initiated by the deprotonation of the terminal hydroxyl group by a strong, non-nucleophilic base, typically sodium hydride (NaH). This generates a pentoxide anion. The resulting alkoxide then acts as a nucleophile, attacking the carbon atom bearing the chlorine atom in an intramolecular SN2 fashion. This concerted bond-forming and bond-breaking step leads to the formation of the six-membered tetrahydropyran ring and sodium chloride as a byproduct. The reaction is generally irreversible and proceeds with high efficiency due to the thermodynamic stability of the resulting cyclic ether.



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